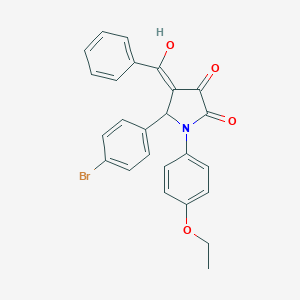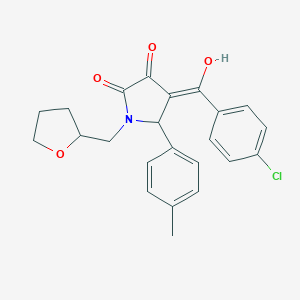
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential to interact with biological systems. In
Wirkmechanismus
The mechanism of action for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is not fully understood. However, it is believed to interact with biological systems through its amine group, which can form hydrogen bonds with biological molecules. This interaction may lead to changes in the structure or function of these molecules, ultimately resulting in the observed biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cell-based assays, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to inhibit the growth of certain bacterial strains, suggesting a potential role as an antibiotic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have activity against certain cancer cell lines and bacterial strains, making it a potential candidate for further development as an anticancer agent or antibiotic. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine. One potential direction is further exploration of its anticancer activity, including studies on its mechanism of action and potential use in combination with other anticancer agents. Another potential direction is further exploration of its antibiotic activity, including studies on its mechanism of action and potential use in combination with other antibiotics. Additionally, further studies on the synthesis and characterization of this compound may lead to the development of new analogs with improved activity or properties.
Synthesemethoden
The synthesis method for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine involves several steps. The starting material for the synthesis is 5-chloro-2-ethoxy-3-methoxybenzaldehyde, which is reacted with tert-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine product. The final product is obtained in good yield and purity through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. Additionally, this compound has been shown to have activity against certain bacterial strains, making it a potential candidate for further development as an antibiotic.
Eigenschaften
Molekularformel |
C14H22ClNO2 |
|---|---|
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-6-18-13-10(9-16-14(2,3)4)7-11(15)8-12(13)17-5/h7-8,16H,6,9H2,1-5H3 |
InChI-Schlüssel |
FHIRSTXYTJYEQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC(C)(C)C)Cl)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)



![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)